molecular formula C26H26N4O3 B11227671 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11227671
M. Wt: 442.5 g/mol
InChI Key: KYAZPYZJAVHBDY-UHFFFAOYSA-N
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or water-ethanol mixtures and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or modulate receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O3/c1-5-19-11-9-10-16(2)23(19)28-21(31)15-29-25(32)22-17(3)14-18(4)27-24(22)30(26(29)33)20-12-7-6-8-13-20/h6-14H,5,15H2,1-4H3,(H,28,31)

InChI Key

KYAZPYZJAVHBDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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